Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate
Description
Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate is a heterocyclic compound featuring a bicyclic imidazo[4,5-c]pyridine core. This structure is substituted at position 4 with a pyridin-4-yl group and at position 5 with a carbonyl-linked 2-aminobenzoate methyl ester.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19N5O3/c1-28-19(26)14-4-2-3-5-15(14)24-20(27)25-11-8-16-17(23-12-22-16)18(25)13-6-9-21-10-7-13/h2-7,9-10,12,18H,8,11H2,1H3,(H,22,23)(H,24,27) |
InChI Key |
URZGJPDCZKLXGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the imidazo[4,5-C]pyridine and benzoate ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve recrystallization from ethanol or other suitable solvents to obtain the desired product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazo[4,5-C]pyridine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are critical for understanding its uniqueness:
Core Structure
- Target Compound : Imidazo[4,5-c ]pyridine core (ring junction at positions 4,5-c ).
- Comparators : Imidazo[4,5-b ]pyridine derivatives (e.g., compounds 27g and 27d in and ), where the ring junction differs (positions 4,5-b ). This positional variance influences electronic properties and binding interactions .
Substituents
- Target Compound: Position 4: Pyridin-4-yl group (aromatic, basic nitrogen).
- Comparator Compounds :
- 27g (): Piperazine-linked pyrazin-2-ylmethyl group at position 7; 1,3-dimethylpyrazole at position 2.
- 27d (): Piperazine-linked 1-methyl-1H-1,2,4-triazol-3-ylmethyl group at position 7; same pyrazole substituent at position 2.
These substituents enhance solubility and target affinity but lack the benzoate moiety .
Therapeutic Potential
While –2 focus on kinase inhibitors, the target compound’s benzoate group may confer distinct pharmacokinetic properties (e.g., metabolic stability) compared to the pyrazine/triazole substituents in 27g and 27d, which prioritize kinase binding . highlights benzoxazinone derivatives with unrelated scaffolds but similar characterization methods (NMR, IR, mass spectrometry) .
Data Tables
Table 2: Functional Group Impact
| Functional Group | Role in Target Compound | Role in Comparators |
|---|---|---|
| Pyridin-4-yl | Enhances aromatic stacking | Absent |
| Methyl benzoate | Modulates solubility/bioavailability | Replaced with heterocyclic groups |
| Pyrazine/triazole-piperazine | Absent | Improves kinase binding |
Research Findings
- Characterization: All compounds (including benzoxazinones in ) rely on NMR, IR, and mass spectrometry for structural validation, confirming the reliability of these methods for complex heterocycles .
- Bioactivity Gaps : While 27g and 27d are kinase inhibitors, the target compound’s benzoate group may redirect its mechanism toward anti-inflammatory or protease targets, though this requires experimental validation.
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